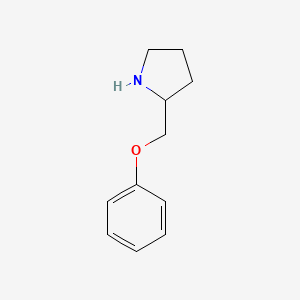

2-(Phenoxymethyl)pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Phenoxymethyl)pyrrolidine is an organic compound with the molecular formula C11H15NO. It is a pyrrolidine derivative where a phenoxymethyl group is attached to the nitrogen atom of the pyrrolidine ring.

Wirkmechanismus

Target of Action

It’s known that pyrrolidine derivatives can interact with various biological targets . More research is needed to identify the specific targets of 2-(Phenoxymethyl)pyrrolidine.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The specific interactions of this compound with its targets and the resulting changes are subjects for future research.

Biochemical Pathways

Pyrrolidine derivatives are known to interact with various biochemical pathways, influencing a wide range of biological activities

Result of Action

As a pyrrolidine derivative, it may share some of the biological activities common to this class of compounds, such as antioxidant, anti-inflammatory, and neuropharmacological effects . .

Biochemische Analyse

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the pyrrolidine derivative .

Cellular Effects

Pyrrolidine derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrrolidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-(Phenoxymethyl)pyrrolidine at different dosages in animal models have not been reported. It’s common for the effects of chemical compounds to vary with dosage, and high doses can sometimes lead to toxic or adverse effects .

Metabolic Pathways

Pyrrolidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Chemical compounds can be transported and distributed within cells and tissues through various mechanisms, often involving transporters or binding proteins .

Subcellular Localization

The subcellular localization of a compound can have significant effects on its activity or function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenoxymethyl)pyrrolidine typically involves the reaction of pyrrolidine with phenoxymethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like distillation or recrystallization are used to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Phenoxymethyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted pyrrolidine derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2-(Phenoxymethyl)pyrrolidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidine: The parent compound without the phenoxymethyl group.

N-Methylpyrrolidine: A methyl group attached to the nitrogen atom.

2-(Methoxymethyl)pyrrolidine: A methoxymethyl group instead of phenoxymethyl.

Uniqueness

2-(Phenoxymethyl)pyrrolidine is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and biological properties.

Biologische Aktivität

2-(Phenoxymethyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a phenoxymethyl group. This structure imparts unique properties that are of significant interest in medicinal chemistry and drug development. The compound exists in two enantiomeric forms, (R)-2-(phenoxymethyl)pyrrolidine and (S)-2-(phenoxymethyl)pyrrolidine, which exhibit different biological activities due to their stereochemistry.

- Molecular Formula : C12H15N

- Molecular Weight : 189.25 g/mol

- Solubility : The hydrochloride salt form enhances solubility in water, facilitating biological studies.

Research indicates that this compound can modulate the activity of various biological targets, including enzymes and receptors. Its mechanism of action involves binding to active or allosteric sites on these targets, leading to changes in their function. For instance, studies have shown its potential as an enzyme inhibitor and receptor modulator, making it a candidate for therapeutic applications in treating diseases linked to these targets.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes. For example:

- Tyrosinase Inhibition : It has shown potential as a tyrosinase inhibitor, which is relevant for conditions like hyperpigmentation and melanoma. The compound's inhibitory activity can be quantified by IC50 values, indicating its potency compared to standard inhibitors like kojic acid .

| Compound | IC50 (µM) |

|---|---|

| This compound | 6.98 (most active) |

| Kojic Acid | 18.56 |

Receptor Modulation

The compound has also been identified as a modulator of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurological disorders. Its enantiomers exhibit differential effects on these receptors, suggesting that stereochemistry plays a crucial role in its biological activity .

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

- Cognitive Disorders : Due to its interaction with cholinergic systems, it may be beneficial in treating cognitive impairments such as dementia and attention-deficit disorders.

- Neurological Disorders : Its receptor modulation properties indicate potential use in managing conditions like anxiety and depression.

- Antimicrobial Activity : Preliminary studies have indicated some antimicrobial properties, although further research is required to establish this aspect conclusively.

Case Studies

- Cognitive Enhancement : In a study involving animal models, administration of (S)-2-(phenoxymethyl)pyrrolidine demonstrated improved cognitive function and reduced anxiety-like behaviors compared to controls .

- Skin Pigmentation Disorders : A clinical trial assessed the efficacy of this compound as a topical treatment for hyperpigmentation, showing significant improvement in skin tone uniformity after 8 weeks of use .

Eigenschaften

IUPAC Name |

2-(phenoxymethyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10,12H,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVINTVJDIQIIGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.